5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine
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Overview
Description
These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine involves several steps The starting materials typically include 2,3-dichlorobenzene, pyridine-4-methanol, and pyrazolo[1,5-a]pyrimidineThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This interaction can lead to various downstream effects, including the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrimidines and pyrazolo[1,5-a]pyrimidines. These compounds share structural similarities but may differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H12Cl2N6S |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
[5-(2,3-dichlorophenyl)-7-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl] thiocyanate |
InChI |
InChI=1S/C19H12Cl2N6S/c20-14-3-1-2-13(18(14)21)15-8-17(24-9-12-4-6-23-7-5-12)27-19(26-15)16(10-25-27)28-11-22/h1-8,10,24H,9H2 |
InChI Key |
AHPKUZJCNHGFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(C=NN3C(=C2)NCC4=CC=NC=C4)SC#N |
Origin of Product |
United States |
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